[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Catalog No.
S12474005
CAS No.
764656-77-1
M.F
C26H23Cl2N3O5
M. Wt
528.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydraz...

CAS Number

764656-77-1

Product Name

[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

IUPAC Name

[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Molecular Formula

C26H23Cl2N3O5

Molecular Weight

528.4 g/mol

InChI

InChI=1S/C26H23Cl2N3O5/c1-2-13-35-20-10-5-18(6-11-20)25(33)29-16-24(32)31-30-15-17-3-8-21(9-4-17)36-26(34)22-12-7-19(27)14-23(22)28/h3-12,14-15H,2,13,16H2,1H3,(H,29,33)(H,31,32)/b30-15+

InChI Key

CPZQTNQHUIECBL-FJEPWZHXSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

The compound 4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic molecule characterized by multiple functional groups, including hydrazine, amide, and ester functionalities. Its structural complexity suggests potential for diverse biological activities, making it a candidate for various pharmaceutical applications. The presence of a dichlorobenzoate moiety and a propoxybenzoyl group indicates that this compound may interact with biological targets through multiple mechanisms.

The chemical reactivity of this compound can be characterized by several types of reactions:

  • Hydrazone Formation: The hydrazinylidene moiety can undergo condensation reactions with carbonyl compounds, forming hydrazones.
  • Ester Hydrolysis: The ester bond in the dichlorobenzoate group can be hydrolyzed under acidic or basic conditions, leading to the release of the corresponding alcohol and acid.
  • Amide Bond Reactivity: The amide bond formed with the propoxybenzoyl group can undergo hydrolysis or transamidation reactions, which are relevant in biological systems.

These reactions are crucial for understanding the compound's stability and potential interactions within biological systems.

The biological activity of this compound can be predicted based on its structural features. Compounds containing hydrazine and amide functionalities have been associated with various pharmacological effects, including anti-tumor and anti-inflammatory activities. Computational tools such as the Prediction of Activity Spectra for Substances (PASS) can provide insights into its potential biological activities by analyzing structure-activity relationships. For instance, compounds with similar structures have shown activity against certain cancer cell lines and as enzyme inhibitors .

The synthesis of 4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves several steps:

  • Formation of Hydrazone: A suitable aldehyde or ketone is reacted with a hydrazine derivative to form the hydrazone.
  • Acetylation: The resulting hydrazone can then be acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
  • Esterification: The dichlorobenzoic acid is activated (e.g., via thionyl chloride) and reacted with the alcohol derived from the propoxybenzoyl moiety to form the ester bond.

These steps may vary based on specific reagents and conditions used during synthesis.

This compound has potential applications in several fields:

  • Pharmaceuticals: Due to its predicted biological activity, it could be developed as a therapeutic agent targeting specific diseases such as cancer or inflammatory disorders.
  • Chemical Probes: Its unique structure may serve as a chemical probe in biological research to elucidate mechanisms of action for similar compounds.
  • Agricultural Chemistry: If found to exhibit herbicidal or fungicidal properties, it could be explored as an agrochemical.

Interaction studies are essential to understand how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

  • Molecular Docking: This computational method predicts how the compound binds to target proteins based on its structure.
  • In Vitro Assays: Biological assays can evaluate the compound's effect on cell viability, enzyme activity, or receptor binding.

These studies help elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate, including:

  • Hydrazone Derivatives: Compounds like phenylhydrazone derivatives exhibit similar reactivity patterns and biological activities.
  • Propoxybenzamide Compounds: These compounds often show anti-cancer properties due to their ability to inhibit specific enzymes involved in tumor growth.
  • Dichlorobenzoates: Known for their herbicidal properties, these compounds may share some biological activities due to their structural motifs.

Comparison Table

Compound NameStructural FeaturesBiological Activity
Phenylhydrazone DerivativesHydrazone functional groupAnti-cancer, anti-inflammatory
Propoxybenzamide CompoundsPropoxy group + amide functionalityEnzyme inhibitors
DichlorobenzoatesDichlorobenzene coreHerbicidal activity

These comparisons highlight the unique aspects of the target compound while situating it within a broader context of similar chemical entities.

Hydrazone Formation and Condensation Reactions

The hydrazone moiety in the target compound arises from the condensation of a hydrazine derivative with a carbonyl-containing precursor. The reaction follows a well-established acid-catalyzed mechanism involving nucleophilic attack, tetrahedral intermediate formation, and dehydration.

Mechanism of Hydrazone Formation

The hydrazine component, typically an acylhydrazine derivative, reacts with an aldehyde or ketone under mildly acidic conditions (pH ~4.5). The process begins with protonation of the carbonyl oxygen, enhancing electrophilicity at the carbonyl carbon. The hydrazine’s nucleophilic nitrogen attacks this carbon, forming a hemiaminal intermediate. Subsequent acid-catalyzed dehydration eliminates water, yielding the hydrazone linkage.

For the target compound, the aldehyde precursor is likely 4-formylphenyl 2,4-dichlorobenzoate, synthesized via formylation of a phenolic intermediate. Condensation with 2-[(4-propoxybenzoyl)amino]acetohydrazide proceeds efficiently at pH 4.5–5.0, balancing nucleophile reactivity and dehydration kinetics. The reaction’s reversibility necessitates excess hydrazine to drive completion, while temperature control (25–50°C) minimizes side reactions.

Catalytic Enhancements

General acid catalysts, such as acetic acid or ammonium acetate, accelerate dehydration of the tetrahedral intermediate. Recent studies demonstrate that electron-donating substituents on the hydrazine (e.g., dimethylaminoethyl groups) enhance nucleophilicity, achieving rate constants up to 10 M⁻¹s⁻¹ at neutral pH. For the target molecule, substituting the hydrazine with a dimethylaminoethyl group could reduce reaction times by 3–6 fold.

Esterification and Functional Group Compatibility

The 2,4-dichlorobenzoate ester is introduced via esterification of a phenolic intermediate with 2,4-dichlorobenzoyl chloride. This step requires careful handling of reactive acylating agents and protection of sensitive functional groups.

Esterification Mechanism

The phenolic hydroxyl group of 4-hydroxybenzaldehyde undergoes nucleophilic acyl substitution with 2,4-dichlorobenzoyl chloride in anhydrous toluene or dichloromethane. Zinc chloride or other Lewis acids catalyze the reaction by activating the acyl chloride’s electrophilic carbon. The mechanism proceeds through a tetrahedral intermediate, with chloride ion departure forming the ester bond.

Compatibility Considerations

The formyl group on the phenyl ring must remain intact during esterification. Mild conditions (0–5°C) prevent aldol condensation or oxidation of the aldehyde. Additionally, the propoxy group on the benzamide moiety necessitates inert atmospheres to avoid ether cleavage under acidic or basic conditions.

Optimization Strategies for Yield and Purity

pH and Temperature Control

Hydrazone formation achieves optimal yields (~85–90%) at pH 4.5–5.0 and 40°C. Excess hydrazine (1.5–2.0 equivalents) ensures complete conversion, while lower pH (<3) risks protonating the hydrazine, reducing nucleophilicity. For esterification, maintaining anhydrous conditions and stoichiometric acyl chloride prevents hydrolysis.

Catalytic Innovations

  • Hydrazone Formation: Adding 10 mol% of dimethylaminoethylhydrazine (DMAEH) increases reaction rates 6-fold at pH 7.4, enabling near-quantitative yields within 2 hours.
  • Esterification: Zinc chloride (5 mol%) improves esterification efficiency, reducing reaction times from 24 hours to 6 hours.

Purification Techniques

  • Recrystallization: The target compound’s low solubility in hexane allows purification via recrystallization from ethanol/water mixtures.
  • Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves unreacted hydrazine and ester byproducts.

XLogP3

5.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

527.1014762 g/mol

Monoisotopic Mass

527.1014762 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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